Cas no 1805383-31-6 (3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine)

3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine
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- インチ: 1S/C6H3BrClF2NO/c7-4-3(5(9)10)2(8)1-11-6(4)12/h1,5H,(H,11,12)
- InChIKey: QEWHNYZMOSHBBC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(NC=C(C=1C(F)F)Cl)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 287
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024005489-1g |
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine |
1805383-31-6 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
Alichem | A024005489-500mg |
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine |
1805383-31-6 | 97% | 500mg |
$1,038.80 | 2022-04-01 |
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridineに関する追加情報
Introduction to 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805383-31-6) and Its Emerging Applications in Chemical Biology
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine, identified by the chemical identifier CAS No. 1805383-31-6, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine family, which is well-documented for its role in medicinal chemistry, particularly as a scaffold for developing drugs targeting various diseases. The presence of multiple functional groups, including bromine, chlorine, and difluoromethyl substituents, along with a hydroxyl group, makes this molecule a promising candidate for further exploration in drug discovery and molecular pharmacology.
The bromine and chlorine atoms in 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine serve as valuable handles for further chemical modifications, enabling the synthesis of derivatives with tailored properties. These halogen atoms are frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, which are essential for constructing complex molecular architectures. The difluoromethyl group is another critical feature of this compound, known to enhance metabolic stability and binding affinity in drug candidates. Its incorporation into biologically active molecules often improves pharmacokinetic profiles, making it a favored moiety in modern drug design.
The hydroxyl group at the 2-position of the pyridine ring adds another layer of reactivity to 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine, allowing for diverse functionalization strategies such as etherification, esterification, or phosphorylation. These modifications can fine-tune the solubility, bioavailability, and target specificity of the compound. In recent years, there has been growing interest in exploiting the unique properties of this scaffold for developing novel therapeutic agents. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes involved in cancer progression.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of new applications for 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine. Computational modeling has revealed that this compound can interact with specific protein targets through hydrophobic interactions and hydrogen bonding networks. Such insights have guided the design of more potent and selective inhibitors targeting diseases like cancer and inflammatory disorders. Additionally, experimental studies have shown that derivatives of this compound exhibit promising antimicrobial properties against resistant strains of bacteria.
The synthesis of 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor followed by halogenation and introduction of the difluoromethyl group. Recent improvements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. These advancements are particularly important given the increasing demand for high-quality starting materials in drug discovery pipelines.
In conclusion, 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805383-31-6) is a structurally intriguing compound with significant potential in chemical biology and pharmaceutical development. Its unique combination of functional groups offers numerous opportunities for further exploration in medicinal chemistry. As research continues to uncover new applications for this scaffold, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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